molecular formula C23H32N2O6 B12728771 Enciprazine, (R)- CAS No. 68577-20-8

Enciprazine, (R)-

Cat. No.: B12728771
CAS No.: 68577-20-8
M. Wt: 432.5 g/mol
InChI Key: KSQCNASWXSCJTD-QGZVFWFLSA-N
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Description

Enciprazine, ®-, also known as ®-1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol, is a compound belonging to the phenylpiperazine class. It was initially developed as an anxiolytic and antipsychotic agent but was never marketed. Enciprazine shows high affinity for the α1-adrenergic receptor and 5-HT1A receptor, among other sites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Enciprazine involves several key steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Enciprazine undergoes various chemical reactions, including:

    Oxidation: Enciprazine can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions can modify the functional groups present in Enciprazine.

    Substitution: Substitution reactions, particularly involving the piperazine ring, can lead to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted piperazine compounds.

Scientific Research Applications

Mechanism of Action

Enciprazine exerts its effects primarily through its high affinity for the α1-adrenergic receptor and 5-HT1A receptor. As a 5-HT1A receptor agonist, it modulates serotonin levels, which play a crucial role in mood regulation and anxiety. Additionally, its antagonistic action on the α1-adrenergic receptor contributes to its anxiolytic and antipsychotic effects .

Comparison with Similar Compounds

Enciprazine is part of the phenylpiperazine class, which includes several similar compounds:

  • Acaprazine
  • Batoprazine
  • Eltoprazine
  • Enpiprazole
  • Fluprazine
  • Lidanserin
  • Ensaculin
  • Mafoprazine
  • BMY-14802
  • Azaperone
  • Fluanisone

Uniqueness

What sets Enciprazine apart is its specific receptor affinity profile, particularly its high affinity for the 5-HT1A receptor and α1-adrenergic receptor. This unique profile contributes to its potential therapeutic effects in anxiety and psychotic disorders .

Properties

CAS No.

68577-20-8

Molecular Formula

C23H32N2O6

Molecular Weight

432.5 g/mol

IUPAC Name

(2R)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol

InChI

InChI=1S/C23H32N2O6/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3/t17-/m1/s1

InChI Key

KSQCNASWXSCJTD-QGZVFWFLSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)C[C@H](COC3=CC(=C(C(=C3)OC)OC)OC)O

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O

Origin of Product

United States

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